molecular formula C16H19N3O B508370 N-[4-(4-morpholinyl)phenyl]-N-(4-pyridinylmethyl)amine CAS No. 355818-01-8

N-[4-(4-morpholinyl)phenyl]-N-(4-pyridinylmethyl)amine

Cat. No.: B508370
CAS No.: 355818-01-8
M. Wt: 269.34g/mol
InChI Key: YGHPMOCMMSDMAZ-UHFFFAOYSA-N
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Description

4-(4-Morpholinyl)-N-(pyridin-4-ylmethyl)aniline is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a morpholine ring and a pyridine ring, which are connected through an aniline moiety. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-morpholinyl)phenyl]-N-(4-pyridinylmethyl)amine typically involves the reaction of morpholine with pyridine derivatives. One common method involves the use of methyl 2-chloroisonicotinate as a starting material, which reacts with morpholine under specific conditions to yield the desired product . The reaction is usually carried out at elevated temperatures, around 90°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Morpholinyl)-N-(pyridin-4-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-(4-Morpholinyl)-N-(pyridin-4-ylmethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(4-morpholinyl)phenyl]-N-(4-pyridinylmethyl)amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby affecting various cellular pathways. For instance, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in cell proliferation and migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Morpholinyl)-N-(pyridin-4-ylmethyl)aniline is unique due to its specific combination of morpholine and pyridine rings, which confer distinct chemical and biological properties. Its ability to inhibit FGFR signaling pathways makes it a promising candidate for cancer therapy research.

Properties

CAS No.

355818-01-8

Molecular Formula

C16H19N3O

Molecular Weight

269.34g/mol

IUPAC Name

4-morpholin-4-yl-N-(pyridin-4-ylmethyl)aniline

InChI

InChI=1S/C16H19N3O/c1-3-16(19-9-11-20-12-10-19)4-2-15(1)18-13-14-5-7-17-8-6-14/h1-8,18H,9-13H2

InChI Key

YGHPMOCMMSDMAZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=C(C=C2)NCC3=CC=NC=C3

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NCC3=CC=NC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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